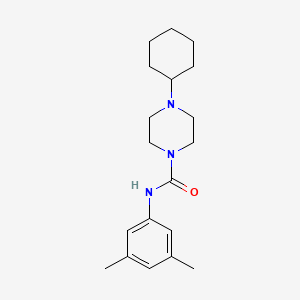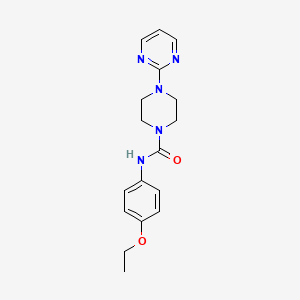![molecular formula C22H25NO5 B5408756 methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5408756.png)
methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate, also known as BBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBA is a type of acrylate that has been extensively studied for its unique properties and potential benefits.
作用机制
The exact mechanism of action of methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in inflammation and cancer cell proliferation. This compound has been shown to inhibit the activity of COX-2, an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate in lab experiments is its high potency and selectivity for specific enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of various diseases and developing new drugs. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies before further development.
未来方向
There are several future directions for the research and development of methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate. One of the most promising areas is in the development of new drugs for the treatment of cancer and inflammatory diseases. This compound has shown potent anti-cancer and anti-inflammatory activities in preclinical studies, making it a promising candidate for further drug development. Another future direction is in the development of new synthetic methods for this compound, which could improve the yield and purity of the final product and reduce the cost of production. Additionally, further studies are needed to evaluate the potential toxicity and side effects of this compound in preclinical and clinical studies.
合成方法
Methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate can be synthesized by reacting 4-butoxybenzoic acid with 4-methoxyaniline followed by esterification with methyl acrylate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under controlled conditions to ensure high yield and purity of the final product.
科学研究应用
Methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been widely used as a research tool in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies, making it a promising candidate for further drug development.
属性
IUPAC Name |
methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-4-5-14-28-19-12-8-17(9-13-19)21(24)23-20(22(25)27-3)15-16-6-10-18(26-2)11-7-16/h6-13,15H,4-5,14H2,1-3H3,(H,23,24)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJOPYRXIJAIIR-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5408678.png)
![9-ethyl-8-[(hydroxyimino)(4-methylphenyl)methyl]-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5408683.png)

![2-cyclohexyl-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5408697.png)
![4-{[(3R*,4R*)-4-(2-ethyl-4-methyl-1H-imidazol-5-yl)-1-methylpyrrolidin-3-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5408699.png)
![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5408703.png)




![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-isopropylacetamide](/img/structure/B5408753.png)
![3-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5408763.png)
![N-(2-fluorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5408764.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B5408771.png)
